molecular formula C15H13NO2S3 B2795275 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide CAS No. 2034235-91-9

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2795275
CAS No.: 2034235-91-9
M. Wt: 335.45
InChI Key: ZSOBGAQFGMPNMV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a thiophene-based amide derivative characterized by a central 2-hydroxyethyl scaffold substituted with two thiophene rings (2-yl and 3-yl positions) and a thiophene-3-carboxamide moiety.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-14(11-3-6-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-5-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOBGAQFGMPNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene rings: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Functionalization of the thiophene rings: Introduction of hydroxyl and carboxamide groups can be done through various substitution reactions.

    Coupling reactions: The thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

Biological Activities

  • Antioxidant Activity
    • The compound exhibits moderate antioxidant activity, as evidenced by assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This property is crucial in combating oxidative stress in biological systems, which is linked to various diseases.
  • Antimicrobial Properties
    • Significant antimicrobial activity has been reported against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria.

Pharmaceutical Development

  • The unique structural characteristics of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide make it a candidate for drug development. Its ability to modulate enzyme activity or receptor interactions opens avenues for treating various conditions, including infections and oxidative stress-related diseases.

Neuroprotective Studies

  • Research has indicated that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, studies on related thiophene compounds have demonstrated their role in protecting neuronal cells from excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

  • The compound's properties may also extend to material science applications, particularly in the development of organic semiconductors or conductive polymers due to the presence of thiophene units, which are known for their electrical conductivity.

Case Studies

StudyFocusFindings
Antioxidant Efficacy Evaluated the antioxidant capacity using ABTS assayShowed significant radical scavenging activity, indicating potential therapeutic use in oxidative stress-related conditions.
Antimicrobial Activity Tested against various bacterial strainsDemonstrated effectiveness against resistant strains, suggesting potential as a new antimicrobial agent.
Neuroprotection Investigated effects on neuronal cell linesIndicated protective effects against glutamate-induced toxicity, supporting further research into neuroprotective applications.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

Core Scaffold and Functional Groups
  • Target Compound : Features a 2-hydroxyethyl core with dual thiophene substitutions (2-yl and 3-yl) and a thiophene-3-carboxamide group. The hydroxy group may enhance solubility and intermolecular hydrogen bonding .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains a cyano group on the thiophene ring and a simpler acetamide backbone.
  • N-(2-Nitrophenyl)thiophene-2-carboxamide () : Substituted with a nitro group on the phenyl ring instead of thiophene. The nitro group introduces strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions .
Dihedral Angles and Conformation
  • The target compound’s dual thiophene substitutions likely create steric hindrance, affecting dihedral angles between aromatic rings. In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 8.5–13.5° between its aromatic rings, stabilized by weak C–H⋯O/S interactions .

Physical Properties

Compound Name Key Functional Groups Melting Point (K) Solubility & Stability Insights
Target Compound Hydroxy, amide, thiophene Not reported Likely moderate solubility due to H-bonding
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitro, amide, thiophene 397 Low solubility; stabilized by C–H⋯O/S interactions
Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate () Ester, amide, thiophene Not reported Higher lipophilicity due to ester group

Analytical Techniques and Computational Insights

  • Crystallography : Tools like SHELXL () are critical for resolving complex structures, such as the target compound’s dihedral angles and hydrogen-bonding networks .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a compound that belongs to a class of thiophene derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C12H12N2O3S2C_{12}H_{12}N_{2}O_{3}S_{2}, with a molecular weight of approximately 284.36 g/mol. Its structure features multiple thiophene rings, which are significant in contributing to its pharmacological properties.

Thiophene derivatives are known for various mechanisms of action, including:

  • Antioxidant Activity : Thiophenes can scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Activity : Some thiophene compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including HCT116 and A549. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Cytotoxicity Profiles

A study highlighted the cytotoxic effects of this compound against human cancer cell lines, showing IC50 values in the low micromolar range. The selectivity index suggests that it preferentially targets cancerous cells over normal cells, making it a promising candidate for further development .

Case Studies

  • Study on HCT116 Cells : In a recent experiment, this compound was tested against HCT116 colon cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with increased apoptosis markers observed through flow cytometry analysis .
  • Inflammation Model : In another study focusing on inflammation, this compound was administered to a murine model with induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerHCT11610Induction of apoptosis via caspase activation
CytotoxicityA54915Inhibition of cell proliferation
Anti-inflammatoryMurine Model-Reduction of TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene derivatives and hydroxyethyl intermediates. Key steps include:

  • Coupling reactions : Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine or pyridine as catalysts to facilitate amide bond formation.
  • Temperature control : Reactions are conducted under reflux (40–80°C) to optimize yield and minimize side products .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol-water gradients) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR identify key functional groups (e.g., hydroxyethyl, thiophene rings) and confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C15H15NO3S3 expected at 369.40 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure inhibition of proliferation (IC50 values).
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified targets (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Enzyme inhibition assays : Monitor activity changes (e.g., via fluorogenic substrates) to determine IC50 and mechanism (competitive/non-competitive) .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use functionals like B3LYP/6-31G(d) to calculate electron density, HOMO-LUMO gaps, and electrostatic potential maps.
  • Correlation-energy modeling : Apply Colle-Salvetti-type formulas to predict reactivity and stability .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Purity validation : Use HPLC-MS to rule out impurities affecting bioactivity .
  • Multi-assay cross-validation : Compare results from orthogonal methods (e.g., SPR vs. ITC) to confirm target engagement .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Derivative synthesis : Modify substituents (e.g., replace thiophene with furan, vary hydroxyethyl groups) .
  • Bioactivity profiling : Test derivatives against the same assays to identify critical functional groups.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

  • Methodological Answer :

  • Disorder handling : Use SHELXL to model disordered solvent or side chains .
  • Twinning detection : Apply PLATON to identify twinning and refine using HKLF5 data .
  • Hydrogen bonding : Restrain O-H···N/O interactions during refinement to improve accuracy .

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